![molecular formula C18H24N2O2S B5538574 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction This chemical compound is part of a class that has been synthesized and evaluated for various purposes, including antifungal, anticancer activities, and as supramolecular gelators. While specific studies on this exact compound might be rare, related structures have been synthesized and analyzed, providing insights into their chemical behaviors and potential applications.
Synthesis Analysis The synthesis of thiazolyl benzamide derivatives involves multiple steps, including condensation and cyclization reactions. For example, compounds similar to the one have been prepared by reacting salicylamides with thiourea or thioformamide derivatives in ethanol, followed by alkylation with n-alkylbromides in the presence of a base (Narayana et al., 2004). Another method includes base-catalyzed cyclization under microwave irradiation (Saeed, 2009).
Molecular Structure Analysis The molecular structure of thiazolyl benzamide derivatives often features significant non-covalent interactions, such as π-π interactions and hydrogen bonding, which can affect their physical and chemical properties (Yadav & Ballabh, 2020).
Chemical Reactions and Properties These compounds participate in various chemical reactions, including cyclization and condensation, influenced by their functional groups. For example, the presence of thiazole and benzamide structures contributes to their reactivity in synthesizing more complex molecules (Bade & Vedula, 2015).
Physical Properties Analysis The physical properties, such as solubility, melting point, and stability, can be influenced by the compound's molecular structure, including the presence of thiazole and benzamide groups. The crystalline structure and gelation behavior of similar compounds have been studied, indicating the impact of methyl functionality and non-covalent interactions on their physical state (Yadav & Ballabh, 2020).
Chemical Properties Analysis The chemical properties of thiazolyl benzamides depend on their functional groups and molecular interactions. These compounds exhibit various biological activities, such as antifungal and anticancer properties, which are attributed to their chemical structures and reactivities (Narayana et al., 2004). Their reactivity with other chemical agents and under different conditions can lead to the formation of new compounds with potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antifungal Agents
The synthesis of new benzamides and their derivatives, including structures similar to the query compound, has been investigated for potential antifungal applications. For example, the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides demonstrates the potential of thiazole and benzamide derivatives as antifungal agents. These compounds were characterized and screened for antifungal activity, highlighting the importance of the thiazole ring and the benzamide moiety in contributing to antifungal properties (Narayana et al., 2004).
Supramolecular Gelators
Another area of research involves the use of benzamide derivatives as supramolecular gelators. Studies have shown that N-(thiazol-2-yl) benzamide derivatives can display gelation behavior towards ethanol/water and methanol/water mixtures. This behavior is influenced by the presence of methyl functionality and multiple non-covalent interactions, including π-π and hydrogen bonding, which are critical in the gelation process. These findings underscore the potential of similar compounds in the design of new materials with specific physical properties (Yadav & Ballabh, 2020).
Single-Molecule Magnets
The coordination of similar ligands to metal ions has been explored for the creation of single-molecule magnets (SMMs) and single-chain magnets (SCMs). For instance, ligands similar in structure to the query compound have been coordinated with copper ions to form metalloligands. These metalloligands have shown promise in the synthesis of tetranuclear complexes and 1D chains with lanthanide ions, displaying SMM and SCM behaviors. This research indicates the potential of benzamide and thiazole derivatives in the development of new magnetic materials with novel properties (Costes et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13(16-19-10-11-23-16)20(4)17(21)15-7-5-6-14(12-15)8-9-18(2,3)22/h5-7,10-13,22H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJACYHOSIQAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N(C)C(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)
![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)
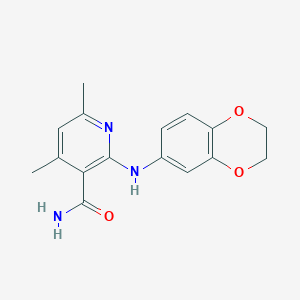
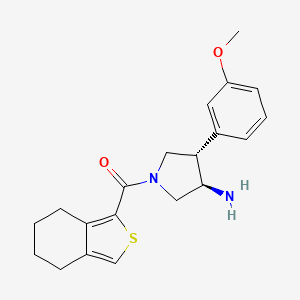
![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)
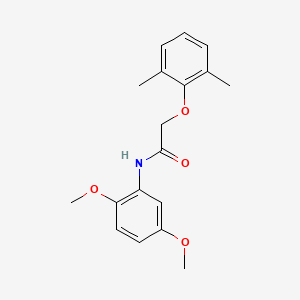
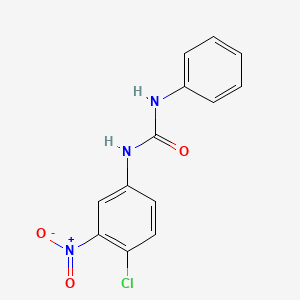
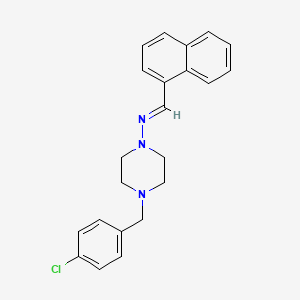
![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)